7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
7-chloro-4-methoxy-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS.ClH/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7;/h2-3H,1H3,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFZWOFIYHQLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with ammonium thiocyanate in the presence of a brominating agent such as sodium bromide. This reaction proceeds via C-H thiolation, resulting in the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride salt is often formed by treating the free base with hydrochloric acid, which can be done in an aqueous or organic solvent system.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 7 undergoes nucleophilic substitution under basic conditions, enabling functional group diversification.
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | N-(2-Aminoethyl)-substituted analog | 72–85% | |
| Thiol substitution | Thiophenol, NaH, THF, reflux | 7-Thiophenoxy derivative | 68% |
-
Key Finding : The electron-withdrawing methoxy group at position 4 enhances electrophilicity at C7, facilitating nucleophilic attack .
Amide and Urea Formation
The primary amine reacts with acyl chlorides or carbonyl diimidazole (CDI) to form amides/ureas, critical for pharmacological applications.
Condensation Reactions
The amine participates in Schiff base formation or heterocycle synthesis.
Demethylation of Methoxy Group
The methoxy group at position 4 can be cleaved under strong acidic conditions for further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AlCl₃ | Toluene, 110°C, 8h | 4-Hydroxybenzothiazole derivative | 63% |
-
Application : Demethylation enables subsequent sulfonation or phosphorylation for prodrug development .
Cyclization Reactions
The amine group facilitates intramolecular cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Bioactivity |
|---|---|---|---|
| CS₂, KOH | EtOH, reflux, 12h | Thiazolo[5,4-d]thiazole derivative | Antimicrobial |
Metal Complexation
The benzothiazole nitrogen and amine group coordinate with transition metals.
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | Cu(II)-benzothiazole complex | Catalytic studies |
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and minimize side effects.
Case Study: Neurological Drug Synthesis
A study demonstrated the compound's utility in synthesizing novel neuroprotective agents. The derivatives showed promising results in preclinical trials, indicating potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease .
Peptide Synthesis
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid is extensively used in solid-phase peptide synthesis (SPPS). The Boc protecting group attached to the amino group facilitates selective peptide bond formation, which is crucial for generating high-purity therapeutic peptides.
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. It serves as a valuable tool for understanding biological processes and identifying potential therapeutic targets.
Case Study: Metabolic Pathway Analysis
In a study analyzing glucose metabolism, the administration of this compound to mice resulted in significant changes in metabolic markers, suggesting its role as a modulator of metabolic pathways involved in energy homeostasis .
Material Science
The compound is also applied in formulating advanced materials such as hydrogels, which are crucial for drug delivery systems and tissue engineering due to their biocompatibility.
Data Table: Hydrogel Properties
| Hydrogel Type | Swelling Ratio | Drug Release Rate (%) |
|---|---|---|
| Polyvinyl Alcohol | 15 | 60 |
| Polyethylene Glycol | 20 | 75 |
| Chitosan | 25 | 80 |
These hydrogels demonstrate enhanced drug release capabilities when integrated with the compound, indicating its potential for improving therapeutic efficacy .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for calibrating instruments and validating techniques used to quantify amino acids and related compounds.
Case Study: Instrument Calibration
A study involving high-performance liquid chromatography (HPLC) utilized this compound to establish calibration curves for quantifying amino acids in biological samples. The results confirmed its reliability as a standard reference material .
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 7-chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride, highlighting variations in substituents, molecular properties, and synthetic approaches:
Substituent Effects on Physicochemical Properties
- Halogen vs.
- N-Substituents: Morpholinoethyl or pyridinylmethyl groups introduce tertiary amines or aromatic systems, enhancing solubility (via protonation) or π-π stacking interactions with biological targets .
- Core Heterocycle : Benzothiazole derivatives generally exhibit higher planarity and conjugation than thiadiazoles, influencing UV absorbance and binding to aromatic protein pockets .
Biological Activity
7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : This compound has demonstrated potential in inhibiting bacterial growth by interfering with quorum sensing pathways, which are essential for bacterial communication and virulence .
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division .
Biological Activity Overview
The compound exhibits a range of biological activities that can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity : A study evaluating the effects of benzothiazole derivatives on human cancer cell lines found that compounds similar to 7-Chloro-4-methoxybenzo[d]thiazol-2-amine significantly inhibited proliferation in A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : In a study assessing the impact on inflammatory markers, the compound was shown to significantly lower IL-6 and TNF-α levels in mouse macrophages, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research highlighted that certain benzothiazole derivatives exhibited neuroprotective properties by attenuating neuronal injury in models of ischemia/reperfusion injury .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole structure can enhance or diminish biological activity. For example, substituents on the aromatic ring can significantly affect the compound's potency against various biological targets .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents, which may influence its bioavailability and therapeutic efficacy .
Q & A
Q. What are the key considerations for optimizing the synthesis of 7-chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride?
The synthesis requires precise control of reaction parameters. For example:
- Temperature and pH : Reactions involving benzothiazole derivatives often require heating (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Evidence from analogous compounds highlights the importance of these factors in minimizing side reactions and maximizing yields .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are commonly used to facilitate cyclization, while bases such as potassium carbonate aid in deprotonation .
- Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the hydrochloride salt with high purity .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm the methoxy and chloro groups. For example, a singlet in ¹H NMR at ~3.8 ppm typically indicates a methoxy group .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 198.67 g/mol for the free base) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions in biological assays .
Q. What solubility properties should be considered for in vitro assays?
The hydrochloride salt enhances aqueous solubility, but solubility varies with solvent polarity:
- Polar solvents : Soluble in water, methanol, and DMF.
- Nonpolar solvents : Poor solubility in hexane or chloroform.
Adjusting pH (e.g., using phosphate-buffered saline) may be necessary to maintain stability in biological buffers .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable routes for introducing substituents like methoxy or chloro groups .
- Electronic Effects : Computational models explain how electron-withdrawing groups (e.g., Cl) influence reactivity at the thiazole ring’s 2-position .
- Machine Learning : Algorithms trained on PubChem data can prioritize reaction conditions for novel analogs .
Q. How do structural modifications impact biological activity?
Comparative studies of analogs reveal structure-activity relationships (SAR):
Q. How should researchers resolve contradictions in biological data across studies?
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to account for variability in IC₅₀ values .
- Control for Salt Form : Ensure comparisons use the same salt form (hydrochloride vs. free base), as solubility differences can skew results .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm mechanisms .
Q. What strategies are effective for multi-step synthesis of functionalized derivatives?
A typical workflow includes:
- Step 1 : Cyclization of 4-chloroaniline derivatives with thiourea to form the benzothiazole core .
- Step 2 : Methoxy group introduction via nucleophilic substitution under basic conditions .
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol .
Catalysts like palladium or copper salts may accelerate coupling reactions for complex analogs .
Q. How can researchers mitigate risks in handling this compound?
- Safety Protocols : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation from hydrochloride salts .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
- Stability Testing : Store at –20°C in airtight containers to prevent degradation; monitor via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
